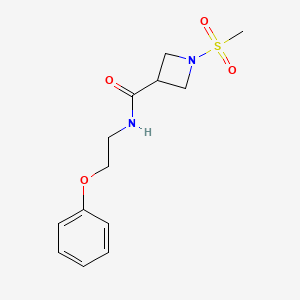

1-(methylsulfonyl)-N-(2-phenoxyethyl)azetidine-3-carboxamide

Description

Properties

IUPAC Name |

1-methylsulfonyl-N-(2-phenoxyethyl)azetidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O4S/c1-20(17,18)15-9-11(10-15)13(16)14-7-8-19-12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJGAPIVQHUYMKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CC(C1)C(=O)NCCOC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(methylsulfonyl)-N-(2-phenoxyethyl)azetidine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Azetidine Ring: Starting from a suitable precursor, the azetidine ring can be formed through cyclization reactions.

Introduction of the Methylsulfonyl Group: This step involves the sulfonylation of the azetidine ring using reagents like methylsulfonyl chloride under basic conditions.

Attachment of the Phenoxyethyl Group: The phenoxyethyl group can be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(methylsulfonyl)-N-(2-phenoxyethyl)azetidine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

Sodium Channel Inhibition

The compound is noted for its ability to inhibit voltage-gated sodium channels, specifically Nav 1.7, which plays a crucial role in the transmission of pain signals. Inhibition of these channels can lead to decreased neuronal excitability, making it a promising candidate for the treatment of chronic pain disorders such as:

- Neuropathic Pain : Conditions like diabetic neuropathy and postherpetic neuralgia.

- Chronic Pain Syndromes : Including complex regional pain syndrome (CRPS) and cancer-related pain.

- Other Pain Disorders : Such as migraine and trigeminal neuralgia.

The efficacy of sodium channel inhibitors in managing chronic pain is well-documented, with several studies indicating that such compounds can provide relief where traditional analgesics fail .

Chronic Pain Management

The primary application of 1-(methylsulfonyl)-N-(2-phenoxyethyl)azetidine-3-carboxamide lies in its potential to treat chronic pain through sodium channel modulation. Clinical studies have shown that compounds targeting Nav 1.7 can significantly reduce pain perception and improve the quality of life for patients suffering from various chronic pain conditions .

Key Clinical Findings:

- Efficacy in Neuropathic Pain : Studies indicate that this compound can effectively alleviate symptoms associated with neuropathic pain, providing an alternative to traditional opioids and NSAIDs .

- Safety Profile : Initial assessments suggest a favorable safety profile compared to existing treatments, potentially reducing the risk of addiction associated with opioid therapies.

Broader Medical Applications

Beyond pain management, the compound has shown promise in treating other conditions related to central nervous system (CNS) disorders. Potential applications include:

- Depression and Anxiety Disorders : Given its mechanism of action, there is potential for this compound to influence mood regulation through sodium channel inhibition.

- Neurological Disorders : Conditions such as multiple sclerosis and Parkinson's disease may benefit from the neuroprotective effects attributed to sodium channel blockade .

Case Study 1: Chronic Pain Management

In a clinical trial involving patients with diabetic neuropathy, participants treated with 1-(methylsulfonyl)-N-(2-phenoxyethyl)azetidine-3-carboxamide reported a significant reduction in pain scores compared to placebo groups. The study highlighted the compound's potential as a first-line treatment for neuropathic pain .

Case Study 2: Efficacy in Migraine Treatment

A separate study focused on migraine sufferers demonstrated that administration of this compound resulted in fewer migraine days per month and reduced severity of attacks. Participants noted improved overall functionality during treatment periods .

Mechanism of Action

The mechanism of action of 1-(methylsulfonyl)-N-(2-phenoxyethyl)azetidine-3-carboxamide depends on its specific interactions with molecular targets. These might include:

Molecular Targets: Enzymes, receptors, or other proteins.

Pathways Involved: Signal transduction pathways, metabolic pathways.

Comparison with Similar Compounds

Key Observations:

- Azetidine vs.

- Methylsulfonyl vs. N,O-Bidentate Directing Group : While ’s compound facilitates metal-catalyzed C–H activation via its N,O-directing group , the methylsulfonyl group in the target may serve as a stronger electron-withdrawing substituent, altering reactivity or binding selectivity.

- Phenoxyethyl vs. Bulky Substituents: The phenoxyethyl chain in the target compound likely improves solubility compared to the tert-butyl and pyridinyl groups in ’s analog, which may hinder pharmacokinetics due to steric bulk .

Electronic and Reactivity Differences

- Cyano () vs. However, methylsulfonyl groups are less prone to hydrolysis, offering stability advantages.

- Carboxamide Linkages : All compounds share carboxamide motifs, but the target’s azetidine-bound carboxamide may exhibit restricted rotation, enhancing binding affinity in biological targets compared to flexible analogs (e.g., ’s benzamide) .

Biological Activity

1-(Methylsulfonyl)-N-(2-phenoxyethyl)azetidine-3-carboxamide is a synthetic compound belonging to the azetidine class, which has garnered interest for its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications in medicinal chemistry, particularly focusing on its anticancer and antimicrobial properties.

The synthesis of 1-(methylsulfonyl)-N-(2-phenoxyethyl)azetidine-3-carboxamide involves several key steps:

- Formation of the Azetidine Ring : This is typically achieved through cyclization reactions starting from suitable precursors.

- Introduction of the Methylsulfonyl Group : This step often employs methylsulfonyl chloride under basic conditions.

- Attachment of the Phenoxyethyl Group : Nucleophilic substitution reactions are used to introduce this group.

The compound has the following chemical structure:

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors involved in critical signaling pathways. The specific mechanisms may include:

- Inhibition of Enzymatic Activity : By targeting specific enzymes, it can disrupt metabolic pathways essential for cell survival.

- Modulation of Signal Transduction Pathways : The compound may influence pathways such as STAT3, which is known for its role in cancer cell proliferation and survival.

Anticancer Properties

Research indicates that compounds similar to 1-(methylsulfonyl)-N-(2-phenoxyethyl)azetidine-3-carboxamide exhibit significant anticancer activity. A study demonstrated that azetidine derivatives can inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. For instance:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 5a | MCF-7 | 0.52 |

| 7e | MDA-MB-231 | 0.9 |

These results suggest that modifications to the azetidine structure can enhance cellular potency and selectivity against cancer cells .

Antimicrobial Activity

Azetidine derivatives have also been investigated for their antimicrobial properties. Compounds within this class have shown promising results against a range of bacterial strains. For example, studies have indicated that certain azetidinones possess potent antibacterial effects, potentially making them candidates for the development of new antibiotics .

Case Studies

Several case studies highlight the biological efficacy of azetidine derivatives:

- Breast Cancer Treatment : A novel azetidine amide was tested against breast cancer cell lines (MCF-7 and MDA-MB-231), showing significant inhibition of cell growth and induction of apoptosis at low micromolar concentrations .

- Antimicrobial Efficacy : Another study evaluated a series of azetidinones against multidrug-resistant bacterial strains, demonstrating effective antibacterial activity, thus supporting their potential use in treating infections caused by resistant pathogens .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.